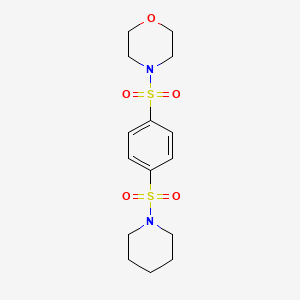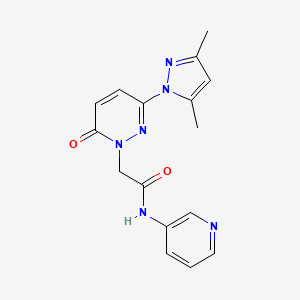
4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine
Overview
Description
4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a morpholine ring and a piperidine ring, both of which are connected through sulfonyl groups to a central phenyl ring. Its unique structure makes it a valuable compound in various fields, including medicinal chemistry, organic synthesis, and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)phenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity. It serves as a scaffold for designing molecules with therapeutic properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, facilitating the creation of new compounds with desired properties.
Mechanism of Action
The mechanism of action of 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine include:
- 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
- 4-(4-Piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
- 4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its dual sulfonyl linkage, which imparts unique chemical and biological properties. This dual linkage enhances its stability and reactivity, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c18-23(19,16-8-2-1-3-9-16)14-4-6-15(7-5-14)24(20,21)17-10-12-22-13-11-17/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJQQWYOUXWVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide](/img/structure/B3470291.png)
![N-(2-ethylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B3470292.png)
![7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3470293.png)
![N-(4-FLUOROPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B3470301.png)

![1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B3470339.png)
![N-(2-methoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3470348.png)
![2-[(2,5-dimethoxyphenyl)methylamino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3470351.png)
![N-(2-ethoxyphenyl)-2-[(2,4,5-trimethoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3470358.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(5-methyl-2-furyl)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3470368.png)
![N-(2-ethoxyphenyl)-2-[(2,4,5-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3470372.png)
![N-(2-ethoxyphenyl)-2-[(4-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3470383.png)
![ethyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3470386.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3470388.png)
